molecular formula C13H14N2O3 B11867039 2-Methyl-4-oxoquinazolin-3(4H)-yl butyrate CAS No. 27232-01-5

2-Methyl-4-oxoquinazolin-3(4H)-yl butyrate

Cat. No.: B11867039
CAS No.: 27232-01-5
M. Wt: 246.26 g/mol
InChI Key: KDXGOSLGCUNDOW-UHFFFAOYSA-N
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Description

2-Methyl-4-oxoquinazolin-3(4H)-yl butyrate is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-oxoquinazolin-3(4H)-yl butyrate typically involves the condensation of 2-aminobenzamide with an appropriate butyric acid derivative. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the quinazoline ring. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxoquinazolin-3(4H)-yl butyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under controlled conditions.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated or nitrated quinazoline derivatives.

Scientific Research Applications

2-Methyl-4-oxoquinazolin-3(4H)-yl butyrate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxoquinazolin-3(4H)-yl butyrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-oxoquinazoline-3-acetic acid
  • 2-Methyl-4-oxo-3H-quinazoline-3-acetate

Uniqueness

2-Methyl-4-oxoquinazolin-3(4H)-yl butyrate is unique due to the presence of the butyrate ester group, which can influence its solubility, stability, and biological activity

Properties

CAS No.

27232-01-5

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

(2-methyl-4-oxoquinazolin-3-yl) butanoate

InChI

InChI=1S/C13H14N2O3/c1-3-6-12(16)18-15-9(2)14-11-8-5-4-7-10(11)13(15)17/h4-5,7-8H,3,6H2,1-2H3

InChI Key

KDXGOSLGCUNDOW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)ON1C(=NC2=CC=CC=C2C1=O)C

Origin of Product

United States

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